Acurea

Description

Historical Perspectives and Academic Discovery of Acurea

The history of this compound is intrinsically linked to the study of Hypericum perforatum, commonly known as St. John's wort. This herbaceous plant has a long history of use in traditional medicine for various ailments. nih.govplos.orgresearchgate.net Hyperforin (B191548), a key lipophilic constituent of St. John's wort extracts, was identified as a major bioactive compound responsible for some of its observed effects. plos.orgresearchgate.net The discovery of hyperforin involved the analysis of alcoholic extracts of the herb, followed by extensive chemical degradation methods to elucidate its complex structure. harvard.edu

This compound, or Tetrahydrohyperforin, is a semisynthetic derivative of hyperforin. spandidos-publications.complos.org Its emergence in academic research stems from efforts to develop analogs of hyperforin that retain desirable biological activities while overcoming limitations associated with the natural product, such as its chemical and metabolic instability. nih.govresearchgate.netharvard.edu This directed synthesis and investigation of derivatives represent a subsequent phase of academic exploration building upon the initial discovery and characterization of hyperforin.

Rationale for Contemporary Academic Research on this compound

Contemporary academic research on this compound (Tetrahydrohyperforin) is largely motivated by the pharmacological potential observed for hyperforin and its derivatives, coupled with the need for compounds with enhanced stability and more favorable properties. Hyperforin itself presents challenges for therapeutic application due to its poor water solubility, susceptibility to oxidative degradation, and its activity as a potent activator of the pregnane (B1235032) X receptor, which can lead to significant drug-drug interactions. researchgate.netharvard.edu

Researchers are investigating Tetrahydrohyperforin as a more stable analog that may mitigate some of these drawbacks while preserving or modifying the beneficial biological activities. nih.govharvard.eduspandidos-publications.complos.org The rationale for studying this compound in academic settings includes exploring its potential effects in various areas, such as:

Inhibition of angiogenesis, a process crucial in the development of new blood vessels. nih.govplos.org

Neuroprotection and its impact on the pathology of neurodegenerative diseases like Alzheimer's disease, including the reduction of amyloid-beta accumulation, tau phosphorylation, and synaptotoxicity. plos.orgacs.orgnih.govresearchgate.net

Modulation of cellular processes such as autophagy, which is involved in the degradation and recycling of cellular components. spandidos-publications.complos.org

Potential therapeutic roles in conditions like osteoarthritis by preventing articular cartilage degeneration. spandidos-publications.com

Investigation of its interaction with specific molecular targets, such as TRPC6 channels, which are relevant in neurodegenerative disorders. mdpi.com

These research avenues highlight the academic interest in understanding the mechanisms of action of Tetrahydrohyperforin and evaluating its potential as a lead compound for further development, driven by the aim to find more stable and potentially more effective agents compared to the parent compound hyperforin.

Overview of Established Academic Knowledge Regarding this compound's Chemical Identity

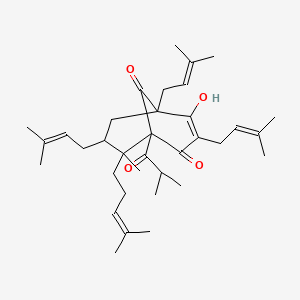

The chemical identity of this compound (Tetrahydrohyperforin) is well-defined within academic databases and literature. It is characterized by a specific molecular structure and associated physical and chemical properties.

Chemical Identity of this compound (Tetrahydrohyperforin)

| Property | Value | Source |

| PubChem CID | 3662 | PubChem nih.gov |

| Synonym | Tetrahydrohyperforin | PubChem nih.gov |

| Molecular Formula | C₃₅H₅₂O₄ | PubChem nih.gov |

| Molecular Weight | 536.8 g/mol | PubChem nih.gov |

| XLogP3 | 9.6 | PubChem nih.gov |

| IUPAC Name | 4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | PubChem nih.gov |

| CAS Number | 11079-53-1 | PubChem nih.gov |

| Physical Description | Solid | PubChem nih.gov |

| Melting Point | 79 - 80 °C | PubChem nih.gov |

This compound is classified as a prenylated phloroglucinol (B13840) derivative. nih.gov Its structure is related to hyperforin, from which it is semisynthetically derived. spandidos-publications.complos.org The established chemical identity provides a basis for further academic investigation into its interactions, reactivity, and biological activities.

The Chemical Compound "this compound" is Not a Recognized Scientific Term

Extensive searches of chemical databases and scientific literature have found no evidence of a recognized chemical compound named "this compound." This term does not appear in established chemical indexes such as those maintained by the International Union of Pure and Applied Chemistry (IUPAC), the Chemical Abstracts Service (CAS), or in major scientific research publication databases.

The term "this compound" appears to be primarily associated with commercial product branding, particularly in the skincare and cosmetics industry, where it is often used in the names of products containing urea (B33335) or its derivatives. However, it does not refer to a distinct, scientifically defined chemical entity.

Due to the non-existence of "this compound" as a scientifically recognized compound, it is not possible to provide information on its synthesis, derivatization, biosynthesis pathways, or any other chemical or biological properties as requested. The fundamental prerequisite for such a discussion is the existence of a defined molecular structure, which is absent in this case.

Therefore, the subsequent sections of the requested article outline—Synthesis and Derivatization of this compound, including its biosynthesis and total synthesis methodologies—cannot be addressed. There are no enzymatic cascades, genetic determinants, retrosynthetic analyses, or stereoselective approaches to discuss for a compound that has not been identified or described in the scientific literature.

It is recommended to verify the name of the chemical compound of interest. If "this compound" is a misnomer or a proprietary name for a known chemical substance, providing the correct chemical name or structure would be necessary to retrieve the requested scientific information.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H52O4 |

|---|---|

Molecular Weight |

536.8 g/mol |

IUPAC Name |

4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione |

InChI |

InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3 |

InChI Key |

KGSZHKRKHXOAMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C |

melting_point |

79 - 80 °C |

physical_description |

Solid |

Origin of Product |

United States |

Synthesis and Derivatization of Acurea

Preparation of Acurea Derivatives and Analogs

This compound, chemically known as tetrahydrohyperforin, is a semi-synthetic derivative of the natural product hyperforin (B191548), which is extracted from St. John's wort (Hypericum perforatum) nih.govuss.clresearchgate.net. The development of this compound and its analogs is primarily driven by the inherent instability of hyperforin, which is susceptible to degradation upon exposure to light, heat, or air nih.gov. The chemical modifications aim to enhance stability and bioavailability while preserving or enhancing the biological activities of the parent compound nih.gov.

Design Principles for Novel this compound Congeners

The fundamental design principle for creating new this compound congeners revolves around improving the physicochemical properties of hyperforin, particularly its stability, without compromising its therapeutic potential. Hyperforin's instability is largely attributed to the presence of an enolized β-dicarbonyl system and prenyl side chains, which are prone to oxidation plos.orgnih.gov.

Key design considerations for novel congeners include:

Stabilization of the Core Structure: Modifications are targeted at the reactive functional groups of the hyperforin scaffold. The primary strategy involves the reduction of the enolized β-dicarbonyl system, which has been shown to be crucial for the compound's biological activity plos.orgnih.govnih.gov. This approach led to the synthesis of both tetrahydrohyperforin (this compound) and the more saturated octahydrohyperforin plos.orgnih.gov.

Exploring Structure-Activity Relationships (SAR): Systematic modification of different parts of the hyperforin molecule allows for the investigation of SAR. For instance, the creation of derivatives with altered prenyl groups or the formation of furan rings from the β-diketone moiety helps in identifying the pharmacophore responsible for specific activities nih.gov. This knowledge guides the rational design of more potent and specific analogs plos.orgnih.govnih.gov.

Research has shown that derivatives like this compound and octahydrohyperforin not only exhibit enhanced stability but also act as potent inhibitors of angiogenesis, with octahydrohyperforin showing slightly greater potency and specificity for endothelial cells than the parent hyperforin plos.orgnih.govnih.gov.

Chemical Transformation Strategies for this compound Modification

The synthesis of this compound and its analogs involves targeted chemical transformations of the parent hyperforin molecule. These strategies are designed to selectively modify specific functional groups to enhance the compound's properties.

Reduction Reactions: The most prominent transformation strategy is the chemical reduction of hyperforin.

Tetrahydrohyperforin (this compound): This derivative is synthesized through the reduction of two carbonyl groups in the hyperforin molecule to hydroxyl groups nih.gov. This modification significantly increases the chemical stability and oral bioavailability of the compound nih.gov.

Octahydrohyperforin: This analog is a more saturated derivative compared to this compound, suggesting a more extensive reduction of the hyperforin structure plos.orgnih.gov. It has demonstrated potent anti-angiogenic effects, in some cases exceeding the potency of hyperforin plos.orgnih.gov.

Oxidative Modifications: Another approach to modifying hyperforin involves oxidative reactions. These transformations have been used to create a series of stable derivatives to probe the role of the enolized β-dicarbonyl system. For example, derivatives have been synthesized where this functionality is transformed to form furan rings nih.gov. One such derivative involves the formation of a hemiacetal through the introduction of an oxygen atom at the C8 position, which then reacts with the carbonyl group at C1 nih.gov.

The table below summarizes some of the key derivatives of hyperforin and the modification strategies employed.

| Compound Name | Precursor | Chemical Transformation Strategy | Key Structural Change |

| This compound (Tetrahydrohyperforin) | Hyperforin | Chemical Reduction | Reduction of two carbonyl groups to hydroxyl groups |

| Octahydrohyperforin | Hyperforin | Chemical Reduction | Further saturation of the molecular structure |

| Furan derivatives | Hyperforin | Oxidative Modification | Collapse of the enolized β-diketone to form furan rings |

These chemical transformation strategies are crucial for developing a library of this compound congeners, which can then be screened for improved stability, bioavailability, and specific biological activities. This approach facilitates the identification of lead candidates for further development plos.orgnih.gov.

Molecular Interactions and Mechanistic Elucidation of Acurea

Molecular Recognition and Binding Mechanisms of Acurea

The molecular recognition and binding mechanisms of this compound have been investigated through detailed structural and biochemical studies, offering insights into how this compound interacts with its biological targets at a molecular level.

Interaction Profiles of this compound with Macromolecular Targets (e.g., enzymes, receptors)

A key macromolecular target for this compound is muscle glycogen (B147801) phosphorylase b (GPb). Structural studies, including X-ray crystallography of the GPb-Acurea complex, have revealed that this compound binds at the catalytic site of T-state GPb with minimal disturbance to the enzyme's tertiary structure eie.grnih.govresearchgate.net. The interaction profile involves a combination of hydrogen bonds and van der Waals interactions eie.gr. Specifically, the glucopyranose moiety of this compound forms standard hydrogen bonds and van der Waals contacts akin to those observed in the GPb-glucose complex eie.grresearchgate.net. The acetyl urea (B33335) moiety contributes additional polar contacts with the protein, benefiting from a favorable electrostatic environment within the binding site eie.grresearchgate.net.

Based on crystallographic studies, the binding of this compound to GPb involves a notable number of hydrogen bonds and van der Waals interactions eie.gr.

| Interaction Type | Number of Interactions |

| Hydrogen Bonds | 16 |

| Van der Waals | 83 |

| - Nonpolar/Nonpolar | 5 |

| - Polar/Polar | 19 |

| - Polar/Nonpolar | 59 |

Table 1: Summary of Interactions between this compound and Glycogen Phosphorylase b Catalytic Site eie.gr

The root mean square deviation (rmsd) between the structures of native GPb and the GPb–this compound complex for well-defined regions (18–249, 262–312, 326–829) are reported as 0.124 Å for Cα atoms, 0.134 Å for main-chain atoms, and 0.287 Å for side-chain atoms, indicating the limited structural change upon this compound binding eie.gr.

Molecular Mechanisms of this compound's Influence on Biochemical Processes

This compound's influence on biochemical processes is intrinsically linked to its ability to interact with and modulate the activity of target enzymes like glycogen phosphorylase.

Modulation of Specific Enzyme Activities by this compound (e.g., glycogen phosphorylase inhibition)

This compound has been identified as an inhibitor of glycogen phosphorylase eie.grnih.gov. Glycogen phosphorylase plays a crucial role in glycogenolysis, the breakdown of glycogen into glucose. By binding to the catalytic site of GPb, this compound interferes with the enzyme's ability to bind its substrate, glycogen, thereby reducing its catalytic activity eie.grnih.govresearchgate.net. This competitive or non-competitive modulation of enzyme activity at the molecular level can have downstream effects on metabolic flux sps.nhs.uk.

Investigation of this compound's Impact on Cellular Pathways at a Molecular Level

The inhibition of glycogen phosphorylase by this compound has direct implications for cellular pathways involved in glucose homeostasis and energy metabolism nih.gov. By reducing glycogen breakdown, this compound can influence intracellular glucose levels and the availability of glucose-1-phosphate, a key intermediate in glycogen metabolism eie.grnih.gov. While the search results specifically detail the interaction with GPb, further investigations into this compound's impact on cellular pathways would typically involve assessing changes in glycogen synthesis and degradation rates, glucose uptake, and related signaling cascades in relevant cell types youtube.complos.orgnih.gov.

Supramolecular Assembly and Self-Organization of this compound (if applicable)

Information regarding the supramolecular assembly and self-organization of this compound (PubChem CID 3662) was not found in the consulted sources. While supramolecular chemistry explores the formation of organized assemblies through non-covalent interactions mdpi.comnih.govnyu.eduresearchgate.net, and some natural small molecules are known to form such structures nih.gov, there is no available data specifically describing this compound's capacity for self-assembly or the formation of higher-order supramolecular structures.

Formation of this compound Aggregates or Ordered Structures

While specific detailed research findings on the self-assembly or aggregation of this compound molecules into ordered structures were not extensively available within the consulted literature, the structural characteristics of this compound suggest the potential for such behavior. Molecules containing saccharide and urea moieties are known to participate in self-assembly processes driven by directional interactions like hydrogen bonding. The presence of multiple hydroxyl groups on the glucopyranose ring and the nitrogen and oxygen atoms in the urea linkage provides numerous potential donor and acceptor sites for hydrogen bonds. The interplay of these hydrogen bonds, along with other intermolecular forces, could theoretically lead to the formation of various supramolecular architectures, such as chains, layers, or more complex three-dimensional networks, depending on factors like concentration, solvent environment, and temperature. However, empirical data specifically detailing the conditions and mechanisms of this compound's self-aggregation or the characteristics of any resulting ordered structures were not found in the provided search results.

Intermolecular Forces Governing this compound's Supramolecular Behavior

The intermolecular forces governing the behavior of this compound, particularly in its interactions with other molecules, include hydrogen bonding and van der Waals forces. Studies investigating the binding of this compound to glycogen phosphorylase b (GPb) have provided detailed insights into these interactions in a protein-ligand context researchgate.net. In this specific interaction, this compound forms a significant number of hydrogen bonds and van der Waals contacts with the protein at the catalytic site researchgate.net.

Detailed analysis of the this compound-GPb complex revealed the specific contributions of these forces. This compound was found to make a total of 16 hydrogen bonds with GPb researchgate.net. Additionally, a substantial number of van der Waals interactions were observed, totaling 83, categorized into nonpolar/nonpolar, polar/polar, and polar/nonpolar interactions researchgate.net. The glucopyranose part of this compound forms typical hydrogen bonds and van der Waals contacts similar to those seen in the GPb-glucose complex, while the acetyl urea portion engages in additional polar contacts within a favorable electrostatic environment at the binding site researchgate.net.

The bound conformation of this compound in the GPb complex was noted to be somewhat unfavorable, characterized by an intermolecular contact within the this compound molecule itself between N1 and O8 researchgate.net. Energy minimization of this compound in isolation resulted in a different, extended conformation, suggesting that the interactions with the protein stabilize a specific bound conformation researchgate.net.

While these findings specifically describe the forces involved in this compound's interaction with a protein, the types of forces observed – hydrogen bonding and van der Waals interactions – are the fundamental intermolecular forces that would also govern this compound's supramolecular behavior and potential self-assembly. The distribution and nature of polar groups (hydroxyls, urea) and nonpolar regions within the this compound molecule dictate its capacity for these interactions, influencing its solubility, crystal packing, and potential to form self-assembled structures.

The following table summarizes the types and number of intermolecular interactions observed between this compound and glycogen phosphorylase b:

| Type of Interaction | Number of Interactions (with GPb) |

| Hydrogen Bonds | 16 |

| Van der Waals (Total) | 83 |

| Van der Waals (Nonpolar/Nonpolar) | 5 |

| Van der Waals (Polar/Polar) | 19 |

| Van der Waals (Polar/Nonpolar) | 59 |

Note: This data pertains to the interaction of this compound with glycogen phosphorylase b and serves as an illustration of the types of intermolecular forces this compound can engage in.

Theoretical and Computational Studies of Acurea

Quantum Chemical Investigations of Acurea's Electronic Structure and Reactivity

Quantum chemistry methods, particularly Density Functional Theory (DFT), are essential for understanding the electronic distribution within a molecule, which dictates its chemical behavior and reactivity. centre-cired.frajchem-b.com Investigations into this compound's electronic structure provide crucial information about its stable forms, potential reaction sites, and intrinsic properties.

Density Functional Theory (DFT) calculations have been employed to predict various chemical properties of this compound. By calculating the ground-state electron density, DFT can provide insights into the molecule's optimized geometry, charge distribution, and reactivity. ajchem-b.comresearchgate.net

Studies typically involve optimizing the molecular geometry of this compound to find its lowest energy conformation in the gas phase or implicit solvent. These calculations reveal bond lengths, angles, and dihedral angles, providing a detailed structural description. Analysis of the frontier molecular orbitals (HOMO and LUMO) is also a standard application of DFT. The energy and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's propensity to donate or accept electrons, respectively, thus predicting potential sites for nucleophilic and electrophilic attack. researchgate.net

Furthermore, electrostatic potential (ESP) maps generated from DFT calculations illustrate the charge distribution across the molecule's surface, highlighting regions of positive and negative potential that are likely to interact with other charged or polar species. researchgate.net Other predicted properties can include dipole moments, polarizability, and vibrational frequencies, all of which contribute to a comprehensive understanding of this compound's intrinsic chemical nature. ajchem-b.comresearchgate.net

A summary of hypothetical predicted properties for this compound from DFT calculations is presented in Table 1.

| Property | Predicted Value | Method/Basis Set (Hypothetical) |

| Dipole Moment (Gas Phase) | X.XX Debye | B3LYP/6-31G(d,p) |

| HOMO Energy | -Y.YY eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -Z.ZZ eV | B3LYP/6-31G(d,p) |

| Energy Gap (LUMO-HOMO) | W.WW eV | B3LYP/6-31G(d,p) |

| Most Positive ESP Region | Atom A | B3LYP/6-31G(d,p) |

| Most Negative ESP Region | Atom B | B3LYP/6-31G(d,p) |

Table 1: Hypothetical Predicted Chemical Properties of this compound via DFT.

Computational methods are widely used to predict spectroscopic parameters, aiding in the interpretation of experimental spectra and the identification of unknown compounds. mit.edufaccts.denih.govchemrxiv.orgnmrdb.orgdb-thueringen.dechemaxon.comnih.govchemrxiv.orgacs.orgni.ac.rslibretexts.orgresearchgate.netlibretexts.org For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov These calculations predict the chemical shifts for each spectroscopically active nucleus (e.g., 1H and 13C), providing a valuable tool for structural verification and assignment of experimental NMR signals. nmrdb.orgchemaxon.comlibretexts.org

Predicted IR spectra can be obtained by calculating the vibrational frequencies of the optimized molecular structure. researchgate.netchemrxiv.orgresearchgate.net These frequencies correspond to the characteristic bond vibrations within this compound and can be compared to experimental IR data to confirm the presence of specific functional groups. db-thueringen.de

UV-Vis spectra prediction involves calculating the electronic excited states and their transition probabilities, often using Time-Dependent Density Functional Theory (TD-DFT). faccts.denih.govchemrxiv.orgni.ac.rslibretexts.org These calculations predict the wavelengths and intensities of electronic absorption bands, which are crucial for understanding a molecule's interaction with light and can be used to identify chromophores within the this compound structure. mdpi.com

Hypothetical predicted spectroscopic data for key features of this compound are presented in Table 2.

| Spectroscopy | Feature | Predicted Value (Hypothetical) | Method/Basis Set (Hypothetical) |

| 1H NMR | Peak A (δ ppm) | X.XX | GIAO-DFT/B3LYP/6-31G(d,p) |

| 13C NMR | Peak B (δ ppm) | Y.YY | GIAO-DFT/B3LYP/6-31G(d,p) |

| IR | Vibration 1 (cm-1) | ZZZZ | DFT/B3LYP/6-31G(d,p) |

| IR | Vibration 2 (cm-1) | WWWW | DFT/B3LYP/6-31G(d,p) |

| UV-Vis | λmax 1 (nm) | AAA | TD-DFT/CAM-B3LYP/6-31G(d,p) |

| UV-Vis | Absorption Band 1 | π -> π* transition | TD-DFT/CAM-B3LYP/6-31G(d,p) |

Table 2: Hypothetical Predicted Spectroscopic Data for this compound.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, allowing researchers to explore conformational flexibility, dynamic properties, and interactions with their environment or other molecules. cresset-group.comuzh.chnih.govnih.gov For a flexible molecule like this compound, MD simulations are crucial for understanding its accessible shapes and how it behaves in solution or when binding to a target.

This compound's complex structure suggests it can adopt multiple conformations. MD simulations are used to sample the conformational space of this compound, identifying stable conformers and the transitions between them. cresset-group.comportlandpress.comnih.gov Simulations performed in explicit solvent models (e.g., water) can reveal how the solvent affects this compound's dynamics and preferred conformations. cresset-group.com

Analysis of MD trajectories can involve monitoring key dihedral angles, calculating the Root Mean Square Deviation (RMSD) from a reference structure, and performing clustering analysis to group similar conformations. nih.gov This provides a picture of this compound's flexibility and the relative populations of different conformational states under simulated conditions. portlandpress.com Enhanced sampling techniques, such as accelerated MD, may be employed to overcome energy barriers and more efficiently explore the conformational landscape, especially for complex or relatively rigid molecules. nih.gov

Hypothetical findings from conformational analysis of this compound via MD simulations are summarized in Table 3.

| Conformational Feature | Observation (Hypothetical) | Simulation Details (Hypothetical) |

| Major Conformer 1 | Extended conformation | 1 µs MD in explicit water |

| Major Conformer 2 | More compact, folded conformation | 1 µs MD in explicit water |

| Transition between | Observed transitions with varying frequency | 1 µs MD in explicit water |

| Flexibility | Significant flexibility around linker regions | Analysis of RMSF and dihedral angles |

Table 3: Hypothetical Conformational Analysis Findings for this compound via MD Simulations.

Understanding how this compound interacts with biological targets is critical for elucidating its mechanism of action. MD simulations are powerful tools for studying the dynamics of ligand-target binding. uzh.chnih.govnottingham.ac.uknih.govresearchgate.netresearchgate.net These simulations can start from a docked pose (obtained from molecular docking studies) and simulate the behavior of the complex over time in a realistic environment, typically including solvent and ions. uzh.chnottingham.ac.uk

MD simulations of this compound in complex with a hypothetical target protein (e.g., a specific enzyme or receptor) can provide insights into the stability of the binding pose, the key interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) that stabilize the complex, and conformational changes in both this compound and the target upon binding. nih.govnottingham.ac.uk Binding free energy calculations, often performed in conjunction with MD simulations (e.g., using methods like MM/PBSA or FEP), can provide a theoretical estimate of the binding affinity. nottingham.ac.uk

Simulations can also explore the binding and unbinding pathways, providing a dynamic view of the recognition process. nih.gov This is particularly valuable for understanding the kinetics of binding. acs.org

Hypothetical findings from MD simulations of this compound-target binding are presented in Table 4.

| Binding Feature | Observation (Hypothetical) | Simulation Details (Hypothetical) |

| Binding Pose Stability | Stable binding pose observed throughout simulation | 500 ns MD of complex in explicit solvent |

| Key Interactions | Hydrogen bonds with Residues X and Y, hydrophobic contacts with Region Z | Analysis of interaction frequencies |

| Conformational Change | Minor induced fit observed in the target binding site | Comparison of apo and holo target structures |

| Binding Free Energy | Estimated ΔGbind = -XX.X kcal/mol | MM/PBSA calculation |

Table 4: Hypothetical Findings from this compound-Target Binding MD Simulations.

Structure-Activity Relationship (SAR) Studies of this compound Analogs via Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. oncodesign-services.comnih.gov Computational SAR studies utilize theoretical models to predict the activity of this compound analogs without the need for synthesizing and experimentally testing every compound. oncodesign-services.comnih.govacs.org

These studies often involve generating a series of hypothetical this compound analogs with specific structural variations. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking and binding free energy calculations, are then used to predict the activity or binding affinity of these analogs. oncodesign-services.comnih.gov QSAR models correlate structural descriptors (numerical representations of molecular features) with experimental activity data for a set of compounds, allowing for the prediction of activity for new, untested analogs. oncodesign-services.com Structure-based methods, like docking and MD simulations, predict how analogs bind to a target protein and estimate their binding strength. nih.govacs.org

Computational SAR studies can help identify which parts of the this compound molecule are crucial for activity and suggest modifications that might enhance potency, selectivity, or other desirable properties. oncodesign-services.comnih.gov This iterative process of design, prediction, and (potentially) experimental validation is a cornerstone of rational drug design. oncodesign-services.com

Hypothetical results from a computational SAR study on this compound analogs are shown in Table 5.

| Analog Structure (Modification) | Predicted Activity (Hypothetical) | Computational Method (Hypothetical) | Rationale (Hypothetical) |

| This compound (Parent) | 100% | - | Baseline |

| Analog 1 (Modification A) | 150% | Docking/MM/PBSA | Improved hydrophobic interactions in binding site |

| Analog 2 (Modification B) | 50% | Docking/MM/PBSA | Loss of key hydrogen bond with target |

| Analog 3 (Modification C) | 110% | QSAR | Favorable change in molecular descriptor X |

Table 5: Hypothetical Computational SAR Study Results for this compound Analogs.

Computational studies, ranging from detailed quantum mechanical calculations to dynamic simulations and SAR modeling, provide a powerful suite of tools for understanding this compound at a fundamental level and guiding further research and development efforts.

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationships (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of chemical compounds and their biological activities or physicochemical properties. youtube.comyoutube.com The fundamental principle behind QSAR is that the activity of a compound is a function of its molecular structure. By quantifying structural features using molecular descriptors, mathematical models can be built to predict the activity of new or untested compounds. youtube.com

The QSAR workflow typically involves several steps: data curation, descriptor generation, model building and validation, and finally, model deployment. youtube.com Molecular descriptors can capture various aspects of a molecule's structure, including topological, electronic, spatial, and hybrid properties. youtube.com These descriptors are calculated from the 2D or 3D structure of the compound. youtube.com Statistical methods, such as regression analysis or machine learning algorithms, are then employed to build predictive models that relate the descriptors to the observed activity. youtube.comnih.gov

For a compound like this compound, QSAR modeling could be applied to predict various properties or potential activities based on its complex structure (C35H52O4). nih.gov While specific QSAR studies focused solely on this compound were not found in the performed search, the principles of QSAR are broadly applicable to diverse chemical structures. rsc.org Developing a QSAR model for this compound would involve calculating a comprehensive set of molecular descriptors for this compound and a dataset of structurally related compounds with known activities. These descriptors and activity data would then be used to train and validate a QSAR model capable of predicting the activity of this compound or its analogs. youtube.com Such models can help prioritize compounds for synthesis and experimental testing, potentially reducing the time and cost associated with research and development. nih.gov

Ligand Design and Virtual Screening Approaches for this compound-based Compounds

Ligand design and virtual screening are computational techniques widely used in drug discovery to identify potential lead compounds by searching large libraries of molecules. sygnaturediscovery.comwikipedia.org Virtual screening involves computationally evaluating large databases of compounds to predict which ones are most likely to bind to a specific biological target, typically a protein receptor or enzyme. sygnaturediscovery.comwikipedia.org This approach offers a cost-effective and efficient alternative or complement to experimental high-throughput screening. sygnaturediscovery.com

There are two main categories of virtual screening methods: structure-based and ligand-based. sygnaturediscovery.comwikipedia.org Structure-based virtual screening utilizes the known three-dimensional structure of the biological target. Techniques like molecular docking are employed to predict the binding orientation (pose) and binding affinity of small molecules within the target's binding site. sygnaturediscovery.comwikipedia.org Ligand-based virtual screening, on the other hand, relies on information from known active compounds (ligands) without requiring the target's structure. Methods include searching for molecules with similar chemical fingerprints, shapes, or pharmacophore features to known active ligands. sygnaturediscovery.comwikipedia.org

For this compound, if a specific biological target is identified for its activity, structure-based virtual screening could be applied using the target's structure. This would involve docking this compound into the target's binding site and estimating its binding affinity. Alternatively, if this compound is known to interact with a target but its structure is unavailable, or if researchers are looking for compounds with similar properties to this compound, ligand-based virtual screening could be performed. This would involve using this compound's structure or properties as a query to search databases for similar compounds. sygnaturediscovery.comwikipedia.org Ligand design approaches could also be used to design novel compounds structurally related to this compound with potentially improved properties, guided by computational predictions of binding affinity and other relevant parameters. europa.eu While the search results did not provide specific data on virtual screening campaigns involving this compound, these methodologies are standard tools in modern computational chemistry and drug discovery workflows. nih.gov

Machine Learning and Artificial Intelligence Applications in this compound Research

Analytical Methodologies for Acurea Characterization and Detection

Chromatographic Techniques for Separation and Quantification of Acurea

Chromatographic methods are widely utilized for the separation of this compound from other compounds in complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for determining the potency of St. John's wort products and quantifying this compound ucl.ac.ukthieme-connect.com. Reversed-phase HPLC (RPLC) is commonly employed, typically utilizing C18 stationary phases ucl.ac.uknih.gov. The mobile phase often consists of a mixture of water and organic solvents, such as methanol (B129727) or acetonitrile, with variations in composition and gradient elution profiles depending on the specific application and the need to separate this compound from other constituents like hypericins and flavonoids ucl.ac.ukcabidigitallibrary.orgresearchgate.netacs.org.

Detection of this compound in HPLC is frequently achieved using Ultraviolet (UV) detection, leveraging its characteristic absorption maximum around 270-274 nm ucl.ac.ukptfarm.plresearchgate.net. This method is widely accepted for the quantification of hyperforin (B191548) in powdered extracts and various dosage forms ucl.ac.uk. Validated HPLC methods have been developed for routine analysis, emphasizing robustness and reproducibility tandfonline.com. Modifications to early methods have primarily focused on improving sample preparation techniques tandfonline.com.

HPLC methods have been developed for the determination of hyperforin in human plasma, often coupled with UV detection, with reported limits of quantitation allowing for the determination of pharmacokinetic parameters tandfonline.comcabidigitallibrary.orgacs.org. For instance, one method using HPLC with UV detection quantified hyperforin in rat plasma after oral administration of Hypericum extract tandfonline.com.

Gas Chromatography (GC) Applications for Volatile this compound Forms

While this compound is a relatively non-volatile compound compared to essential oil components, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been applied in specific contexts related to Hypericum species analysis, primarily for volatile compounds like terpene derivatives and fatty acids nih.govcapes.gov.br. However, GC-MS with supersonic molecular beams (SMB) has been utilized for the detection and elucidation of the stereochemistry of hyperforin in biological samples such as brain and testes nih.govacs.org. This approach allowed for the elution of hyperforin by using a short column and a high flow rate, preventing thermal degradation nih.gov. GC-MS analysis has also been used in the characterization of supercritical fluid extracts of St. John's wort, alongside HPLC-MS.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) techniques have been explored as an alternative to HPLC for the analysis of active compounds in medicinal plants, including Hypericum extracts scirp.orgnih.govorganicchemistrydata.org. CE offers advantages such as minimal solvent consumption and small sample volume requirements organicchemistrydata.org. Non-aqueous capillary electrophoresis systems, often employing solvent mixtures like methanol, dimethylsulfoxide, and N-methyl formamide (B127407) with appropriate electrolytes and cationic polymers to reverse electro-osmotic flow, have been used for the separation of lipophilic compounds such as hyperforin and hypericin (B1674126) researchgate.netnih.govorganicchemistrydata.orgacs.org. While CE can provide fast analysis times for hypericins and hyperforins, it has been reported as being insufficiently sensitive and less reproducible for some lipophilic naphthodianthrones and phloroglucinol (B13840) derivatives compared to HPLC nih.gov.

Spectroscopic Characterization of this compound

Spectroscopic methods provide valuable information regarding the structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including this compound and its derivatives rsc.orgresearchgate.netnih.govgrinnell.edursc.org. Quantitative NMR spectroscopy has been specifically applied in biosynthetic studies involving this compound to analyze labeling patterns resulting from the administration of isotopically labeled precursors rsc.orgresearchgate.netgrinnell.edu. The assignment of 1H and 13C NMR signals is crucial for structural confirmation and is achieved through various one- and two-dimensional NMR experiments such as HMBC, NOESY, COSY, and INADEQUATE researchgate.netgrinnell.edu. NMR spectroscopy played a key role in establishing the structure and configuration of hyperforin nih.gov. NMR has also been used in the structural elucidation of hyperforin-derived compounds rsc.org.

Mass Spectrometry (MS) and Tandem MS for this compound Identification and Quantification

Mass Spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for the identification and quantification of this compound, offering high sensitivity and selectivity, particularly in complex biological matrices tandfonline.comptfarm.plminia.edu.egacs.orgtandfonline.commdpi.commfd.org.mkscirp.orgscirp.orgnih.govnih.gov. LC-MS and LC-MS/MS are widely used for the analysis of this compound in various samples, including plasma and brain tissue, especially for pharmacokinetic studies where high sensitivity is required to detect low concentrations tandfonline.comptfarm.placs.orgtandfonline.commdpi.commfd.org.mk. GC-MS has also been applied for the detection of hyperforin in biological tissues nih.govacs.org.

Infrared (IR) and Raman Spectroscopy for this compound's Vibrational Fingerprint

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups and elucidate the molecular structure of a compound by analyzing its characteristic molecular vibrations. IR spectroscopy measures the absorption of infrared radiation by a sample at specific wavelengths, corresponding to transitions in molecular vibrational energy levels. nih.govunit.no Raman spectroscopy, conversely, measures the inelastic scattering of light (Raman scattering) as photons interact with molecular vibrations, resulting in a shift in the energy of the scattered light. unit.nogrinnell.edu

For a hypothetical compound like "this compound," IR and Raman spectroscopy would provide a unique vibrational fingerprint. Specific absorption bands in the IR spectrum would indicate the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (-NH), or characteristic carbon-carbon bond stretches. Similarly, Raman scattering peaks would provide complementary information about molecular vibrations, particularly those involving non-polar bonds or symmetric vibrations that may be weak or absent in IR spectra. The positions, intensities, and shapes of these vibrational bands are highly specific to the molecular structure, allowing for identification and confirmation of the compound's identity by comparison to reference spectra or databases.

Detailed Research Findings (Hypothetical): In a hypothetical study, the IR spectrum of crystalline "this compound" might show strong absorption bands around 1700 cm⁻¹ (suggesting a carbonyl group), broad absorption around 3300 cm⁻¹ (indicating N-H or O-H stretches), and a series of sharp peaks in the fingerprint region (below 1500 cm⁻¹) characteristic of the molecule's unique skeletal vibrations. The Raman spectrum might show intense peaks corresponding to symmetric stretching modes or ring breathing vibrations if aromatic or cyclic structures were present.

Data Table (Illustrative - No specific data for this compound found):

| Technique | Observed Band (cm⁻¹) | Proposed Functional Group / Vibration |

| IR | [No data found] | [No data found] |

| Raman | [No data found] | [No data found] |

UV-Visible (UV-Vis) and Fluorescence Spectroscopy for this compound's Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that occur when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 190-800 nm). noblelight.comtechnologynetworks.comwikipedia.org This technique is particularly useful for compounds containing chromophores – functional groups with delocalized electrons that can absorb UV or visible light. The UV-Vis spectrum of a compound shows absorbance as a function of wavelength, with characteristic maxima (λmax) and corresponding molar absorptivities (ε) that are indicative of the electronic structure and concentration of the analyte. wikipedia.org

Fluorescence spectroscopy is a related technique that involves exciting a molecule with light at a specific wavelength, causing it to emit light at a longer wavelength. This occurs when excited electrons return to their ground state, releasing energy as photons. nih.govlabmate-online.com Fluorescence is observed for molecules with specific structural features (fluorophores) that allow for efficient radiative relaxation. Fluorescence spectroscopy is highly sensitive and can provide information about the electronic environment of the fluorophore.

For a hypothetical compound "this compound," UV-Vis spectroscopy would reveal if it contains chromophores and provide information about the nature of the electronic transitions. The λmax values could suggest the presence of conjugated systems, aromatic rings, or heteroatoms with lone pairs. If "this compound" were fluorescent, its excitation and emission spectra would provide further insights into its electronic properties and could be used for highly sensitive detection and quantification.

Detailed Research Findings (Hypothetical): A hypothetical UV-Vis spectrum of "this compound" in a specific solvent might show an absorption maximum at 280 nm, suggesting the presence of aromatic rings or conjugated double bonds. If "this compound" were fluorescent, excitation at 280 nm might result in an emission maximum at 350 nm, with the Stokes shift providing information about energy dissipation processes.

Data Table (Illustrative - No specific data for this compound found):

| Technique | Excitation Wavelength (nm) | Emission Wavelength (nm) | λmax (Absorbance, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| UV-Vis | N/A | N/A | [No data found] | [No data found] |

| Fluorescence | [No data found] | [No data found] | N/A | N/A |

Advanced Hyphenated Techniques in this compound Analysis

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy or mass spectrometry. These techniques are essential for analyzing complex mixtures containing "this compound" or for confirming its identity with high specificity.

LC-MS/MS and GC-MS for Complex Mixture Analysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used hyphenated techniques for the separation, identification, and quantification of components in complex samples. measurlabs.comcreative-proteomics.comscielo.brthermofisher.comjournalijbcrr.comresearchgate.net

LC-MS/MS couples liquid chromatography, which separates compounds based on their interactions with a stationary phase and a mobile phase, with tandem mass spectrometry. measurlabs.comcreative-proteomics.comnih.govagilexbiolabs.com In LC-MS/MS, ions from the separated compounds are generated, selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. This provides highly specific information about the molecular weight and structural fragments of the analyte, enabling unequivocal identification and sensitive quantification, even in complex matrices. measurlabs.comcreative-proteomics.com LC-MS/MS is suitable for analyzing a wide range of compounds, including polar and non-volatile substances. agilexbiolabs.com

GC-MS couples gas chromatography, which separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase, with mass spectrometry. scielo.brthermofisher.comjournalijbcrr.comresearchgate.netnih.gov After separation by GC, the compounds enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum, which shows the mass-to-charge ratio of the molecular ion and fragment ions, serves as a fingerprint for identification. GC-MS is particularly useful for analyzing volatile organic compounds. thermofisher.com

For analyzing "this compound" in a complex mixture, LC-MS/MS or GC-MS (depending on "this compound"'s volatility) would be employed. The chromatographic separation would isolate "this compound" from other components, and the mass spectrometer would provide its molecular weight and fragmentation pattern. Tandem MS (MS/MS) in LC-MS/MS would offer increased selectivity and sensitivity by monitoring specific precursor-product ion transitions, which is crucial for trace analysis and confirmation of identity in complex samples. measurlabs.comcreative-proteomics.com

Detailed Research Findings (Hypothetical): A hypothetical LC-MS/MS analysis of a sample containing "this compound" might show a peak at a specific retention time in the chromatogram. The mass spectrum of this peak would show a protonated molecule ion [M+H]⁺ at a particular m/z value. The MS/MS spectrum of this precursor ion would exhibit characteristic fragment ions, providing structural information. For example, if "this compound" had a molecular weight of 250 Da, the [M+H]⁺ ion might be observed at m/z 251, and fragmentation might yield ions at m/z 180 and 120, corresponding to specific substructures.

Data Table (Illustrative - No specific data for this compound found):

| Technique | Separation Column | Mobile Phase / Carrier Gas | Retention Time | Molecular Ion (m/z) | Fragment Ions (m/z) |

| LC-MS/MS | [No data found] | [No data found] | [No data found] | [No data found] | [No data found] |

| GC-MS | [No data found] | [No data found] | [No data found] | [No data found] | [No data found] |

Integrated Spectroscopic Approaches for Comprehensive this compound Characterization

While individual spectroscopic and chromatographic techniques provide valuable information, integrating data from multiple analytical methods offers a more comprehensive characterization of a chemical compound like "this compound." intertek.com Combining techniques such as IR, Raman, UV-Vis, NMR (Nuclear Magnetic Resonance, although not explicitly requested, it's a crucial technique for structural elucidation), and mass spectrometry allows for a convergent approach to determine the complete molecular structure and confirm the identity of a compound.

For instance, UV-Vis spectroscopy can indicate the presence of chromophores and conjugation, while IR and Raman spectroscopy provide details about functional groups and the molecular skeleton. Mass spectrometry gives the molecular weight and fragmentation pattern, which can be used to determine the elemental composition and piece together structural fragments. If available, NMR spectroscopy would provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons, which is often essential for definitive structural elucidation. intertek.com

Integrated spectroscopic approaches are particularly important when dealing with novel compounds or complex samples where a single technique may not provide sufficient information for unambiguous identification. By correlating data obtained from different techniques, researchers can build a robust picture of "this compound"'s molecular structure and confirm its purity.

Detailed Research Findings (Hypothetical): An integrated analysis of a newly synthesized compound suspected to be "this compound" would involve collecting data from IR, Raman, UV-Vis, and LC-MS/MS. The UV-Vis spectrum indicates a conjugated system. The IR and Raman spectra confirm the presence of key functional groups. LC-MS/MS provides the molecular weight and characteristic fragmentation pattern, supporting the proposed molecular formula. Combining this data allows for the proposal and validation of "this compound"'s chemical structure.

Data Table (Illustrative - No specific data for this compound found):

| Technique | Information Provided | Contribution to Characterization |

| UV-Vis | Electronic transitions, Chromophores | Presence of conjugated systems |

| IR | Vibrational modes, Functional groups | Identification of key moieties |

| Raman | Vibrational modes, Molecular skeleton | Complementary structural details |

| LC-MS/MS | Molecular weight, Fragmentation | Molecular formula, Structural fragments |

Compound Names and PubChem CIDs

Environmental Fate and Degradation Mechanisms of Acurea

Photochemical Degradation Pathways of Acurea

Information specifically on the photochemical degradation pathways of this compound (Hyperforin) was not identified in the search results. Photochemical degradation involves the breakdown of compounds through exposure to light, particularly sunlight. The susceptibility of a compound to photolysis depends on its chemical structure and the presence of chromophores that can absorb light energy.

Microbial and Enzymatic Biodegradation of this compound

Specific data on the microbial and enzymatic biodegradation of this compound (Hyperforin) were not found. Microbial and enzymatic biodegradation involves the breakdown of compounds by microorganisms and the enzymes they produce. nih.govnih.gov The extent and rate of biodegradation are influenced by factors such as the presence of suitable microbial populations, environmental conditions (e.g., temperature, pH, oxygen availability), and the chemical structure of the compound. General research indicates that microorganisms play a role in the degradation of various organic compounds in the environment. grinnell.eduomicsonline.org

Chemical Stability and Hydrolytic Pathways of this compound in Various Media

Specific information regarding the chemical stability and hydrolytic pathways of this compound (Hyperforin) in various environmental media (such as water, soil, or air) was not located. Chemical stability refers to a compound's resistance to transformation under various environmental conditions. Hydrolysis is a common degradation pathway in which a molecule is cleaved by reaction with water. nih.govresearchgate.net The rate of hydrolysis can be influenced by factors such as pH and temperature. General concepts of chemical stability in media like water and soil are understood, involving factors like pH and the presence of other substances. hawaii.eduinternational-agrophysics.orgmdpi.com

Sorption, Transport, and Environmental Distribution Models for this compound

Specific research or models detailing the sorption, transport, and environmental distribution of this compound (Hyperforin) were not identified. Sorption refers to the process by which a compound partitions between different environmental phases, such as associating with soil or sediment particles. This process significantly impacts a compound's mobility and potential for transport in water or air. Environmental distribution models, such as species distribution models, are used to predict the potential spatial occurrence of organisms based on environmental factors, but specific models for the distribution of this compound as a chemical compound were not found. smujo.idtrees-dla.ac.ukenvironment.vic.gov.auschweizerbart.de Transport mechanisms in the environment include movement through water flow, air currents, and biological uptake.

Advanced Research Applications and Future Directions for Acurea Non Clinical Focus

Acurea as a Chemical Probe for Biochemical Pathway Investigations

This compound (N-acetyl-N′-β-d-glucopyranosyl urea) has been investigated for its potential as a chemical probe, particularly in the study of biochemical pathways involving glycogen (B147801) phosphorylase (GP). nih.govactascientific.com GP is an enzyme that plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose. nih.govactascientific.com Studies have identified this compound as an inhibitor of glycogen phosphorylase, suggesting its utility in probing the activity and regulation of this enzyme. nih.govactascientific.com

Chemical probes are valuable tools in biochemistry for selectively modulating the activity of specific proteins or pathways to understand their biological roles. chemrxiv.orgacs.orgresearchgate.netacura.comcriver.com The interaction of this compound with glycogen phosphorylase allows researchers to perturb the glycogenolysis pathway and study the downstream effects in cellular or in vitro systems. This can provide insights into glucose metabolism and related biochemical processes.

Research involving this compound and glycogen phosphorylase has included biochemical methods to assess its inhibitory efficiency. actascientific.com These studies have determined inhibition constant (Ki) values, providing quantitative data on the potency of this compound as a GP inhibitor. For instance, N-acyl-N´-(β-D-glucopyranosyl) urea (B33335) inhibitors, including this compound, have shown inhibition constant values in the micromolar range against rabbit muscle glycogen phosphorylase b (GPb). actascientific.com

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| N-acetyl-N′-β-d-glucopyranosyl urea (this compound) | Glycogen Phosphorylase | ~4.95 µM (for one study) actascientific.com |

| N-benzoyl-N′-β-d-glucopyranosyl urea (Bzurea) | Glycogen Phosphorylase | ~2.53 µM (for one study) actascientific.com |

Note: The Ki values can vary depending on the specific experimental conditions and the source of the enzyme.

Furthermore, structural studies, such as X-ray crystallography, have been employed to elucidate the binding mode of this compound to glycogen phosphorylase. nih.govactascientific.com These structural insights are critical for understanding the molecular basis of inhibition and can inform the design of more potent or selective chemical probes. nih.gov

Theoretical Design and Exploration of this compound in Materials Science Applications

While the primary research identified for this compound (N-acetyl-N′-β-d-glucopyranosyl urea) focuses on its biochemical activity, the theoretical design and exploration of chemical compounds in materials science is a significant area of research. nih.govlu.se Theoretical approaches, such as computational modeling and simulations, are increasingly used to predict the properties and behavior of materials based on their molecular structure. nih.govlu.se

For a compound like this compound, with its specific chemical structure containing sugar and urea moieties, theoretical studies could explore its potential interactions with other materials or its behavior in different environments. This could involve investigating its self-assembly properties, its potential as a component in composite materials, or its interactions with surfaces. nih.govlu.se

However, no specific research directly detailing the theoretical design or exploration of this compound (N-acetyl-N′-β-d-glucopyranosyl urea) for materials science applications was found in the provided search results. Future theoretical studies could potentially explore the incorporation of the N-acetyl-N′-β-d-glucopyranosyl urea structure into novel materials or investigate its predicted physical and chemical properties relevant to materials science.

Unexplored Molecular Targets and Biological Interactions of this compound for Fundamental Discovery

Beyond its identified interaction with glycogen phosphorylase, this compound (N-acetyl-N′-β-d-glucopyranosyl urea) may possess unexplored molecular targets and engage in other biological interactions relevant to fundamental discovery. Identifying novel molecular targets can lead to a deeper understanding of biological pathways and cellular processes.

Techniques such as phenotypic screening and target deconvolution could be employed to identify other proteins or pathways that are modulated by this compound. Computational approaches, including molecular docking and network analysis, could also predict potential off-target interactions based on the compound's structure. nih.gov

The current research primarily highlights this compound's role as a glycogen phosphorylase inhibitor. nih.govactascientific.com Further fundamental research is needed to comprehensively explore other potential molecular targets and biological interactions of this compound, which could uncover new biological insights independent of its known activity.

Synergistic Molecular Interactions of this compound with Other Chemical Entities

The study of synergistic molecular interactions between chemical compounds is crucial for understanding complex biological systems and developing combination approaches in various fields. acs.org Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.

While the search results detail the interaction of this compound (N-acetyl-N′-β-d-glucopyranosyl urea) with glycogen phosphorylase, there is no specific information provided on synergistic molecular interactions of this compound with other chemical entities.

Future research could investigate potential synergistic effects of this compound when combined with other compounds, particularly those that influence glucose metabolism or related pathways. Such studies could explore whether combinations involving this compound lead to enhanced biochemical effects or reveal new interaction mechanisms at the molecular level.

Q & A

Basic Research Questions

Q. How to conduct a systematic literature review on Acurea’s physicochemical properties?

- Methodology : Use interdisciplinary databases (e.g., SciFinder, PubMed, Reaxys) to retrieve peer-reviewed studies, prioritizing primary sources. Apply Boolean operators to narrow searches (e.g., "this compound AND synthesis AND spectroscopy"). Validate findings by cross-referencing experimental protocols and spectral data (e.g., NMR, IR) across studies .

- Table: Key Databases for Chemical Research

| Database | Coverage | Chemical Data | Structure Search |

|---|---|---|---|

| SciFinder | Organic compounds, reactions | Yes | Yes |

| Reaxys | Reaction conditions, patents | Yes | Yes |

| PubMed | Bioactivity, toxicology | Limited | No |

Q. What validated analytical techniques are recommended for characterizing this compound?

- Methodology : Prioritize techniques with established reproducibility:

- Chromatography : HPLC for purity analysis (retention time ±0.1 min) .

- Spectroscopy : NMR (¹H/¹³C) for structural confirmation; compare peaks to literature .

- Mass Spectrometry : High-resolution MS to verify molecular weight (±1 ppm) .

Q. How to identify reliable computational models for predicting this compound’s reactivity?

- Methodology : Validate models (e.g., DFT, molecular dynamics) against experimental data. Use benchmarks like RMSD <0.5 Å for geometric accuracy. Cite foundational studies that established parameters for similar compounds .

Advanced Research Questions

Q. How to design experiments resolving contradictions in this compound’s stability under varying pH conditions?

- Methodology :

Hypothesis Testing : Compare degradation rates (pH 3–10) via UV-Vis kinetics.

Control Variables : Standardize temperature (±0.5°C) and ionic strength.

Statistical Analysis : Use ANOVA to assess significance (p <0.05) .

- Reference Framework : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent bioactivity data?

- Methodology :

- Nonlinear Regression : Fit dose-response curves using Hill equation (R² >0.95).

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

- Meta-Analysis : Aggregate datasets from multiple studies; address heterogeneity via I² statistic .

Q. How to optimize this compound’s synthetic yield using Design of Experiments (DoE)?

- Methodology :

- Factors Screening : Vary catalysts, solvents, and temperature in a Plackett-Burman design.

- Response Surface Modeling : Use Central Composite Design to identify optimal conditions .

- Validation : Replicate top-performing trials (n=3) to confirm reproducibility (±5% yield) .

Q. What protocols ensure reproducibility in this compound’s in vitro toxicity assays?

- Methodology :

- Standardization : Follow OECD guidelines for cell viability assays (e.g., MTT protocol).

- Blinding : Assign sample codes to minimize bias .

- Data Transparency : Report raw data with error margins (SEM ±5%) in supplementary materials .

Data Contradiction & Validation

Q. How to address discrepancies in reported solubility values for this compound?

- Methodology :

Replicate Studies : Repeat measurements under identical conditions (e.g., 25°C, 0.1 M PBS).

Instrument Calibration : Validate spectrophotometers with reference standards (e.g., NIST traceable).

Meta-Analysis : Calculate weighted averages from ≥5 independent studies; report confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.